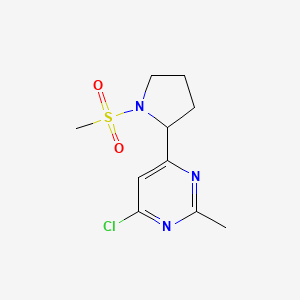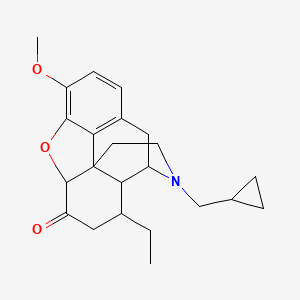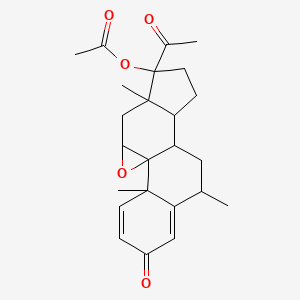
Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester is a chemical compound known for its diverse applications in various fields. It is a monoester formed from acetic acid and 1,2-propanediol, with the addition of a 2,4-dichlorophenoxy group. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester typically involves the esterification of acetic acid with 1,2-propanediol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the esterification process. The reaction can be represented as follows:
Acetic acid+1,2-propanediol→Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-Hydroxypropyl acetate: A related ester with different functional groups.
1,2-Propanediol monoacetate: Another ester formed from acetic acid and 1,2-propanediol.
Uniqueness
Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester is unique due to its combination of the 2,4-dichlorophenoxy group and the 2-hydroxypropyl ester moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H11Cl2O4- |
|---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-4-hydroxypentanoate |
InChI |
InChI=1S/C11H12Cl2O4/c1-6(14)4-10(11(15)16)17-9-3-2-7(12)5-8(9)13/h2-3,5-6,10,14H,4H2,1H3,(H,15,16)/p-1 |
InChI Key |
LBQCXKHXVMYCJF-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B12294815.png)

![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)
![tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)
![2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-](/img/structure/B12294846.png)
![(R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one](/img/structure/B12294854.png)

